![molecular formula C19H22N4O2 B2789663 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860651-26-9](/img/structure/B2789663.png)
2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been studied for its potential applications in various fields. In the field of pharmacology, this compound has been investigated for its potential as an antidepressant and anxiolytic agent. In addition, it has been studied for its potential as a treatment for neuropathic pain and as an antitumor agent.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to show anti-cancer activities .
Mode of Action
Piperazine clubbed with 2-azetidinone derivatives have been reported to suppress proliferation, migration and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway .
Biochemical Pathways
The compound appears to affect the intrinsic mitochondrial pathway, leading to apoptosis in cancer cells . This involves the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential . The elevation in the level of cytochrome c and upregulation in the expression of caspase-3 indicates the involvement of the intrinsic pathway of programmed cell death .
Result of Action
The compound appears to have anti-proliferative properties, inhibiting the growth of HeLa cells in a concentration-dependent manner . Morphological changes, colonies suppression, and inhibition of migration indicate its antineoplastic effects . DNA fragmentation and cell-cycle arrest further suggest ongoing apoptosis in the HeLa cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one in lab experiments is its high potency and selectivity for certain neurotransmitter systems. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. One direction is to further investigate its potential as an antidepressant and anxiolytic agent, as well as its potential as a treatment for neuropathic pain. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, further research is needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
Synthesemethoden
The synthesis of 2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves the condensation of 2-amino-3-cyanopyridine and 4-phenylpiperazine in the presence of a base. The resulting intermediate is then cyclized with ethyl chloroformate to yield the final product. This method has been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19-17(25-16-7-4-9-20-18(16)21-19)8-10-22-11-13-23(14-12-22)15-5-2-1-3-6-15/h1-7,9,17H,8,10-14H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKFPBRHJBZLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.